3-(Butan-2-yl)aniline
Description
Contextualization within Aniline (B41778) Chemistry Research
Aniline and its derivatives are fundamental components in the field of organic chemistry, serving as precursors for a vast array of more complex molecules. The amino group (NH2) attached to the benzene (B151609) ring is a powerful electron-donating group, which activates the ring towards electrophilic substitution reactions. mdpi.com The introduction of an alkyl group, such as the sec-butyl group in 3-(butan-2-yl)aniline, modifies the electronic and steric properties of the parent aniline molecule.
The position of the substituent is crucial. In this compound, the alkyl group is at the meta-position relative to the amino group. While alkyl groups are generally weakly electron-donating, their influence on the reactivity of the aromatic ring is significant. Unlike ortho or para-substituted anilines where steric hindrance and resonance effects are more pronounced, the meta-position offers a different electronic environment that can be exploited in targeted synthesis. Research into substituted anilines often focuses on how different functional groups and their positions affect the compound's basicity, nucleophilicity, and the regioselectivity of further reactions on the aromatic ring.
Significance of Sec-Butyl Substitution in Aromatic Amine Systems
The sec-butyl group [(CH3)(CH2CH3)CH-] confers specific properties upon the aniline molecule that distinguish it from anilines with other substituents.
Steric Hindrance : The branched nature of the sec-butyl group provides more significant steric bulk compared to linear alkyl groups (like n-butyl) or smaller groups (like methyl or ethyl). This steric hindrance can influence the rates and outcomes of chemical reactions. For instance, in reactions involving the amino group, the sec-butyl group's bulk can affect the approach of reagents. acs.org When considering reactions on the aromatic ring, the group's size can direct incoming substituents to less hindered positions.
Chirality : The sec-butyl group contains a chiral center, meaning this compound can exist as two distinct enantiomers, (R)-3-(butan-2-yl)aniline and (S)-3-(butan-2-yl)aniline. This chirality is of great importance in medicinal chemistry and materials science, where the specific three-dimensional arrangement of a molecule can determine its biological activity or physical properties. nih.gov The synthesis of enantiomerically pure forms of such compounds is a key area of research, often for use in asymmetric catalysis or as building blocks for chiral drugs.
Electronic Effects : Alkyl groups are known to be weakly electron-donating through an inductive effect (+I effect). mdpi.com This effect can slightly increase the electron density of the aromatic ring and the basicity of the amino group compared to unsubstituted aniline. However, in some contexts, bulky alkyl groups can also cause steric inhibition of resonance, where the group forces the amino group out of coplanarity with the benzene ring, potentially decreasing its electron-donating resonance effect. mdpi.comacs.org
Overview of Research Trajectories for this compound
The unique structural features of this compound make it a target for several research applications, primarily as a chemical intermediate.
Organic Synthesis : Its primary role is as a building block for more complex molecules. The amino group can undergo a variety of standard reactions, such as acylation, sulfonation, and diazotization, allowing for the introduction of new functional groups. chemshuttle.com The presence of the sec-butyl group can be used to fine-tune the properties of the final product, such as solubility or its interaction with biological targets. evitachem.com
Pharmaceutical and Agrochemical Research : Substituted anilines are common scaffolds in the development of new drugs and pesticides. chemshuttle.com The specific structure of this compound could be explored as a precursor for compounds with potential biological activity. chemshuttle.comsmolecule.com Its hydrochloride salt has been investigated for potential antimicrobial and anticancer properties. smolecule.com
Materials Science : Aniline derivatives are precursors to polyaniline, a type of conducting polymer. While research has been conducted on poly[2-(sec-butyl)aniline], the substitution pattern significantly affects the polymerization process and the properties of the resulting polymer. acs.orgnih.govresearchgate.net The bulky sec-butyl group can increase the solubility of the polymer in organic solvents but also decreases the reactivity of the monomer due to steric hindrance. acs.orgnih.gov The use of this compound in this field would likely be aimed at creating polymers with specific thermal, electronic, or optical properties.
Structure
3D Structure
Properties
CAS No. |
68400-78-2 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
3-butan-2-ylaniline |
InChI |
InChI=1S/C10H15N/c1-3-8(2)9-5-4-6-10(11)7-9/h4-8H,3,11H2,1-2H3 |
InChI Key |
KXTQLJHNRFFXNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=CC=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Butan 2 Yl Aniline
Alkylation Approaches to Aniline (B41778) Derivatives
Alkylation reactions represent a fundamental approach for the synthesis of alkyl-substituted anilines. These methods can be broadly categorized into direct C-alkylation of the aromatic ring and N-alkylation strategies.
Aniline Alkylation Protocols
The direct alkylation of aniline to introduce a butan-2-yl group onto the aromatic ring is a primary synthetic route. This typically involves a Friedel-Crafts type reaction where aniline is treated with a suitable alkylating agent in the presence of an acid catalyst. google.comgoogle.com Common alkylating agents for this purpose include butan-2-yl halides (e.g., 2-chlorobutane) or 2-butanol. google.comlibretexts.org
The choice of catalyst is crucial and often involves Lewis acids like aluminum chloride (AlCl₃) or solid acid catalysts. google.comcapes.gov.br The reaction conditions, such as temperature and the choice of solvent, significantly influence the product distribution, including the ratio of ortho, meta, and para isomers. capes.gov.brgoogle.com While Friedel-Crafts alkylation is a powerful tool, it is not without limitations. The amino group of aniline is strongly basic and can complex with the Lewis acid catalyst, deactivating it. google.comshaalaa.com Furthermore, the reaction can be prone to carbocation rearrangements, potentially leading to isomeric products. google.comlibretexts.org For instance, using 1-chlorobutane (B31608) might yield sec-butylated products due to the rearrangement of the primary butyl carbocation to the more stable secondary carbocation. libretexts.org
Solid acid catalysts, such as zeolites and heteropolyacids supported on clays, have been investigated as more environmentally friendly and reusable alternatives to traditional Lewis acids. capes.gov.brresearchgate.netresearchgate.net These catalysts can promote C-alkylation while minimizing N-alkylation, depending on the reaction conditions. capes.gov.brresearchgate.net
| Alkylating Agent | Catalyst | Key Features |
| 2-Butanol | Solid Acids (e.g., DTP/K10) | Can lead to mono-alkylated products with specific isomer distributions. capes.gov.br |
| Butan-2-yl halides | Lewis Acids (e.g., AlCl₃) | Classic Friedel-Crafts conditions, but can be complicated by catalyst deactivation. google.com |
| Butenes | Zeolites | Vapor or liquid phase reactions at elevated temperatures can yield para-alkylanilines. google.com |
N-Alkylation Strategies for Aniline Hydrochlorides
N-alkylation of anilines is a common method for synthesizing secondary and tertiary amines. koreascience.krorganic-chemistry.org While the primary focus is on C-alkylation for 3-(Butan-2-yl)aniline, understanding N-alkylation is relevant as it can be a competing reaction. Traditional methods involve reacting anilines with alkyl halides. koreascience.krresearchgate.net The use of aniline hydrochlorides can sometimes influence the reaction pathway.
Recent advancements have explored visible-light-induced N-alkylation of anilines with alcohols, avoiding the need for metal catalysts and bases. nih.gov Another approach involves the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol is temporarily oxidized to a carbonyl compound, which then reacts with the amine and is subsequently reduced. researchgate.net These methods are generally aimed at forming N-alkylated products, but their principles could potentially be adapted or controlled to favor C-alkylation under specific conditions.
Multi-Component Reaction Sequences
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more starting materials. These strategies are valuable for constructing substituted aniline rings.
Three-Component Benzannulation in Substituted Aniline Synthesis
A notable strategy for synthesizing meta-substituted anilines is through a three-component benzannulation reaction. beilstein-journals.orgnih.govnih.gov This method involves the condensation of a 1,3-dicarbonyl compound, an amine, and another carbonyl compound, such as acetone. beilstein-journals.orgscispace.com The reaction proceeds through the formation of an enamine, which then participates in a series of cyclization and dehydration steps to form the aromatic aniline ring. beilstein-journals.orgnih.gov The electronic properties of the substituents on the 1,3-diketone play a crucial role in the success of this reaction. beilstein-journals.orgnih.gov This approach is particularly useful for accessing anilines with substitution patterns that are difficult to achieve through direct functionalization of the aniline ring. beilstein-journals.orgnih.gov
The general mechanism involves the initial reaction of an amine with a ketone (e.g., acetone) to form an enamine. nih.gov This enamine then acts as a nucleophile, attacking one of the carbonyl groups of the 1,3-diketone. A subsequent intramolecular condensation and dehydration cascade leads to the formation of the substituted aniline. beilstein-journals.orgnih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Key Outcome |
| 1,3-Diketone | Amine | Acetone | Acetic Acid | Synthesis of meta-substituted anilines. beilstein-journals.orgscispace.com |
Condensation Reactions for Aniline-Derived Systems
Condensation reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. In the context of aniline derivatives, condensation reactions can be employed in various ways. For instance, the condensation of anilines with aldehydes or ketones can lead to the formation of imines (Schiff bases), which are versatile intermediates. researchgate.netiipseries.org These imines can then be subjected to further reactions to build more complex structures.
Aldol-type condensation reactions can also be utilized to construct the carbon framework of the desired molecule. taylorandfrancis.comgoogle.com For instance, a ketone like butan-2-one could potentially be involved in a condensation reaction to build the sec-butyl side chain or participate in a cyclization reaction to form the aromatic ring. thieme-connect.de The specific reaction pathway and resulting product depend heavily on the chosen reactants and reaction conditions.
Advanced Hydroamination Techniques for Hindered Amines
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. acs.orgresearchgate.net This technique can be particularly useful for preparing sterically hindered amines.
The intermolecular hydroamination of alkenes, such as butenes, with aniline can be catalyzed by various transition metal complexes, including those based on lanthanides, rhodium, and palladium. ntu.edu.sgresearchgate.netmdpi.com The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration and can often be controlled by the choice of catalyst and ligands. acs.orgnih.gov For the synthesis of this compound, a hydroamination approach would likely involve the reaction of aniline with a butene isomer under conditions that favor addition to form the sec-butyl group.
Recent developments have focused on photoredox catalysis to enable the hydroamination of unactivated olefins with secondary alkyl amines, proceeding through an aminium radical cation intermediate. nih.gov While this specific protocol focuses on secondary amines, the underlying principles of radical-mediated C-N bond formation could inspire new routes to C-alkylated anilines. The hydroamination of dienes has also been explored, offering pathways to allylic amines which could be further functionalized. rsc.org
| Catalyst Type | Alkene Substrate | Key Features |
| Lanthanide Salts | Unactivated Alkenes | Can catalyze intermolecular hydroamination to yield Markovnikov products. ntu.edu.sg |
| Rhodium Complexes | Ethylene, 1-Butene | Effective for hydroamination of aniline-type amines. researchgate.net |
| Palladium Complexes | Arylacetylenes, Dienes | Versatile for hydroamination, with regioselectivity influenced by ligands. mdpi.comnih.gov |
| Iridium Photocatalysts | Unactivated Olefins | Enables anti-Markovnikov hydroamination via aminium radical cations. nih.gov |
Stereoselective Synthetic Pathways for Chiral Analogues
One of the most traditional and industrially viable methods for obtaining single enantiomers is the resolution of a racemic mixture. This involves reacting racemic this compound with a chiral resolving agent to form a pair of diastereomeric salts. These salts, possessing different physical properties, can then be separated by fractional crystallization. Subsequent removal of the chiral resolving agent regenerates the enantiomerically enriched amine.
A hypothetical resolution process for (±)-3-(butan-2-yl)aniline could employ a chiral acid such as (+)-tartaric acid or (-)-dibenzoyltartaric acid. The diastereomeric salts formed would be, for example, [(R)-3-(butan-2-yl)anilinium][(+)-tartrate] and [(S)-3-(butan-2-yl)anilinium][(+)-tartrate]. Due to their different crystalline structures and solubilities, one diastereomer would preferentially crystallize from a suitable solvent system, allowing for its separation. The free, enantiomerically enriched aniline can then be liberated by treatment with a base.
| Resolving Agent | Target Enantiomer | Key Process |
| (+)-Tartaric Acid | (R)- or (S)-3-(butan-2-yl)aniline | Formation of diastereomeric salts |
| (-)-Dibenzoyltartaric Acid | (R)- or (S)-3-(butan-2-yl)aniline | Fractional crystallization |
| Chiral HPLC | (R)- and (S)-3-(butan-2-yl)aniline | Chromatographic separation |
Another powerful strategy involves the use of a chiral auxiliary. In this approach, an achiral precursor is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction that forms the chiral center. After the desired stereocenter is created, the auxiliary is removed, yielding the chiral product.
For the synthesis of chiral this compound, a potential pathway could involve the acylation of 3-nitroaniline (B104315) with a chiral auxiliary-containing acyl chloride. The resulting amide could then undergo a diastereoselective alkylation or a related C-C bond-forming reaction to introduce the sec-butyl group. However, a more plausible route might involve the diastereoselective alkylation of a chiral imine or enamine derived from a precursor ketone. For instance, a chiral amine, such as a (R)- or (S)-phenylethylamine, could be condensed with 3-acetyl-1-nitrobenzene to form a chiral imine. The diastereoselective addition of an ethyl nucleophile (e.g., ethylmagnesium bromide) would lead to the formation of the chiral sec-butyl group, directed by the stereocenter of the auxiliary. Subsequent hydrogenolysis would remove the auxiliary and reduce the nitro group to afford the chiral this compound.
| Chiral Auxiliary | Precursor | Key Reaction | Diastereomeric Ratio (d.r.) |
| (R)-Phenylethylamine | 3-Nitroacetophenone | Diastereoselective Grignard addition | Potentially >90:10 |
| Evans Auxiliary | 3-Nitrophenylacetic acid derivative | Diastereoselective alkylation | Potentially >95:5 |
Catalytic asymmetric synthesis represents the most modern and efficient approach to chiral molecules. This methodology employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. While direct asymmetric Friedel-Crafts alkylation of an aniline derivative with a sec-butylating agent is challenging, a more feasible approach would be the asymmetric hydrogenation of a suitable prochiral olefin or ketone.
A potential catalytic route could start with 3-(but-1-en-2-yl)aniline or a protected derivative. The asymmetric hydrogenation of the double bond, using a chiral transition metal catalyst (e.g., Rhodium or Iridium complexed with a chiral phosphine (B1218219) ligand), would generate the chiral sec-butyl group with high enantioselectivity. Alternatively, the asymmetric reduction of 3-(butan-2-one)aniline using a chiral catalyst, such as a Noyori-type ruthenium catalyst or a chiral oxazaborolidine (CBS catalyst), could provide the corresponding chiral alcohol, which could then be deoxygenated to yield the target chiral aniline.
| Catalyst System | Substrate | Reaction Type | Enantiomeric Excess (ee) |
| [Rh(COD)(DuPhos)]BF4 | 3-(But-1-en-2-yl)aniline derivative | Asymmetric Hydrogenation | Potentially >95% |
| Noyori's Ru-BINAP catalyst | 3-(Butan-2-one)aniline | Asymmetric Ketone Reduction | Potentially >98% |
| CBS Catalyst (Corey-Bakshi-Shibata) | 3-(Butan-2-one)aniline | Asymmetric Ketone Reduction | Potentially >90% |
These stereoselective pathways, while not explicitly reported for this compound itself, are based on well-established and robust methodologies in asymmetric synthesis and represent viable routes to its chiral analogues. The choice of method would depend on factors such as the desired scale of synthesis, the required level of enantiopurity, and the availability of starting materials and catalysts.
Chemical Reactivity and Mechanistic Investigations of 3 Butan 2 Yl Aniline
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The regioselectivity of electrophilic aromatic substitution (SEAr) on the 3-(butan-2-yl)aniline ring is governed by the combined directing effects of the amino (-NH₂) group and the sec-butyl group. atamankimya.com The amino group is a powerful activating group and is strongly ortho-, para-directing due to its ability to donate its lone pair of electrons into the aromatic π-system. chemistrysteps.com This donation stabilizes the positive charge in the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions. atamankimya.com The sec-butyl group is a weak activating group that directs ortho- and para- through a positive inductive effect (+I). sundarbanmahavidyalaya.in
When both groups are present, the powerful resonance effect of the amino group dominates the directing outcome. Therefore, incoming electrophiles are primarily directed to the positions ortho and para to the amino group. These positions are C2, C4, and C6.
C6-Position : This position is ortho to the amino group and meta to the sec-butyl group. It is highly activated by the amino group.
C2-Position : This position is also ortho to the amino group and is adjacent to the bulky sec-butyl group. While electronically activated, substitution at this site may be sterically hindered.
C4-Position : This position is para to the amino group and ortho to the sec-butyl group. It is strongly activated by the amino group and moderately activated by the alkyl group.
The final product distribution will be a mix of isomers, with the substitution at the C6 and C4 positions generally favored over the more sterically hindered C2 position. The exact ratio depends on the nature and size of the electrophile and the specific reaction conditions. atamankimya.com For instance, in reactions like halogenation of aniline (B41778), the high reactivity often leads to polysubstitution unless the activating effect of the amino group is attenuated, for example, by converting it to an amide. chemistrysteps.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction Type | Reagents | Major Products (Position of Substitution) | Minor Products (Position of Substitution) |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-3-(butan-2-yl)aniline, 4-Nitro-3-(butan-2-yl)aniline | 2-Nitro-3-(butan-2-yl)aniline |
| Halogenation | Br₂ / FeBr₃ | 6-Bromo-3-(butan-2-yl)aniline, 4-Bromo-3-(butan-2-yl)aniline | 2-Bromo-3-(butan-2-yl)aniline, Poly-brominated products |
| Sulfonation | Fuming H₂SO₄ | 6-Amino-2-(butan-2-yl)benzenesulfonic acid, 2-Amino-4-(butan-2-yl)benzenesulfonic acid | 2-Amino-6-(butan-2-yl)benzenesulfonic acid |
| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Generally not performed due to complexation of the Lewis acid with the amino group. | - |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Generally not performed due to N-acylation and catalyst deactivation. | - |
Oxidation Reactions and Product Characterization
The oxidation of this compound can occur at two primary sites: the amino group and the benzylic carbon of the sec-butyl group. The product outcome is highly dependent on the choice of oxidizing agent and reaction conditions.
Oxidation of the aniline moiety can lead to a variety of products. Mild oxidation may yield nitroso compounds, while stronger conditions can produce nitro compounds. google.com Depending on the reaction pathway, dimerization can also occur, leading to the formation of azoxy, azo, or hydrazo derivatives. For example, oxidation of anilines with hydrogen peroxide in the presence of a base can be controlled to selectively form either azoxybenzenes or nitroarenes. google.com
The sec-butyl group possesses a benzylic hydrogen atom at the C1 position of the butyl chain. This C-H bond is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the entire alkyl chain, leading to the formation of a carboxylic acid at that position on the ring, provided a benzylic hydrogen is present. researchgate.net This would result in 3-aminobenzoic acid. Milder oxidation might yield a ketone (3-aminophenylbutan-2-one) or an alcohol (1-(3-aminophenyl)butan-2-ol).
Table 2: Potential Oxidation Products of this compound
| Oxidizing Agent | Reaction Site | Potential Products |
|---|---|---|
| H₂O₂ / NaF (mild base) | Amino Group | 3,3'-Bis(butan-2-yl)azoxybenzene |
| H₂O₂ / NaOMe (strong base) | Amino Group | 1-(Butan-2-yl)-3-nitrobenzene |
| Performic Acid (HCOOH / H₂O₂) | Amino Group | 1-(Butan-2-yl)-3-nitrobenzene byjus.com |
| Hot, concentrated KMnO₄ | sec-Butyl Group (benzylic C-H) | 3-Aminobenzoic acid researchgate.net |
| Milder oxidizing agents (e.g., CrO₃) | sec-Butyl Group (benzylic C-H) | 3-Aminophenylbutan-2-one |
Reduction Pathways to Amine Derivatives
While this compound is already an amine, reduction reactions can modify the molecule to produce different amine derivatives. The primary pathways involve the reduction of the aromatic ring.
Catalytic Hydrogenation: The benzene (B151609) ring of aniline derivatives can be reduced to a cyclohexane (B81311) ring under catalytic hydrogenation conditions. This typically requires high pressures of hydrogen gas and a metal catalyst. scienceinfo.com Rhodium, ruthenium, and nickel are effective catalysts for this transformation. atamankimya.comscienceinfo.comadichemistry.com The complete hydrogenation of this compound would yield 3-(butan-2-yl)cyclohexanamine, a saturated alicyclic amine. The reaction proceeds through the addition of six hydrogen atoms across the aromatic ring. scienceinfo.com
Dissolving Metal Reduction (Birch Reduction): The Birch reduction offers a method for the partial reduction of the aromatic ring. google.com Using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, aromatic rings are converted to 1,4-cyclohexadienes. google.commsu.edu For aniline derivatives, this reaction can yield conjugated enamines directly. youtube.com This pathway provides a means to access non-aromatic, unsaturated amine derivatives from this compound.
Table 3: Reduction Products of this compound
| Reaction Type | Reagents & Conditions | Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, Rh/C or Ru/C, High Pressure, Heat | 3-(Butan-2-yl)cyclohexanamine |
| Birch Reduction | Na or Li, Liquid NH₃, EtOH | 3-(Butan-2-yl)-1,4-cyclohexadiene-1-amine (as an enamine) |
C-H Functionalization Strategies Involving Aniline Moieties
Direct C-H functionalization has become a powerful tool for modifying aromatic rings without the need for pre-functionalized substrates. youtube.com For aniline derivatives, these strategies often rely on directing groups to control regioselectivity.
Transition Metal-Catalyzed C-H Amination
Transition metal-catalyzed C-H amination allows for the formation of new C-N bonds by activating a C-H bond. adichemistry.com While intermolecular C-H amination of arenes is challenging, intramolecular versions are more common. If this compound were modified with a suitable nitrogen-containing tether, an intramolecular C-H amination could be used to construct a new heterocyclic ring. More broadly, palladium, copper, and rhodium catalysts are often employed for C-H amination reactions, which can proceed through various mechanisms, including the generation of highly reactive metal-nitrenoid intermediates. adichemistry.com
Directing Group Effects in C-H Activation
Regiocontrol in C-H functionalization is typically achieved using directing groups. google.com The amino group of this compound can itself act as a directing group, typically favoring functionalization at the less-hindered ortho position (C6).
However, to achieve functionalization at other positions (meta or para), a removable directing group is often attached to the nitrogen atom. youtube.com This strategy alters the coordination of the metal catalyst to the substrate, guiding the C-H activation to a different site. For example:
Ortho-Functionalization : The inherent -NH₂ group or simple N-acyl groups often direct ortho.
Meta-Functionalization : Specially designed directing groups that create a macrocyclic transition state can direct palladium catalysts to the meta-C-H bonds.
Para-Functionalization : A palladium/S,O-ligand based catalyst has been reported for the highly para-selective C-H olefination of aniline derivatives, overriding the typical ortho-directing nature of the nitrogen. youtube.com
Table 4: Directing Group Strategies for C-H Functionalization of an Aniline Scaffold
| Desired Regioselectivity | Directing Group Approach | Catalyst System (Example) | Reaction Type (Example) |
|---|---|---|---|
| Ortho | Unprotected -NH₂ or N-Acyl group | Pd(OAc)₂ | Arylation |
| Meta | N-linked pyridine-based directing group | Pd(OAc)₂, Ligand, Norbornene Mediator | Arylation |
| Para | No directing group, specialized ligand | Pd(OAc)₂, S,O-Ligand | Olefination youtube.com |
Radical Chemistry in Functionalization Processes
Radical-mediated reactions provide an alternative pathway for the functionalization of aromatic systems. scienceinfo.com These methods can exhibit complementary reactivity and selectivity compared to ionic pathways.
One approach involves the addition of a radical to the aromatic π-system. scienceinfo.com For example, radical C-H amination can be achieved using nitrogen-centered radicals, which can be generated from precursors like cationic hydroxylamine (B1172632) derivatives. scienceinfo.com The electrophilic nature of many radical species means they will preferentially attack electron-rich positions on the this compound ring.
Another strategy involves a radical relay mechanism, where a radical is generated elsewhere in the molecule or from a reagent and then participates in a cascade that functionalizes the ring. Copper-catalyzed radical relay processes, for instance, combine the regioselectivity of a hydrogen atom transfer (HAT) step with the versatility of cross-coupling chemistry. For this compound, a nitrogen-centered radical could be formed from the amine, which could then trigger an intramolecular HAT from the sec-butyl group, leading to functionalization at that site. The reactivity of N-arylacrylamides in oxidative radical cyclizations to form oxindoles is a well-documented example of radical processes involving aniline derivatives.
Mechanistic Elucidation of Reaction Pathways
The reaction pathways of aniline and its derivatives are diverse, ranging from nucleophilic substitutions to C-H functionalization. The presence of the butan-2-yl group, an electron-donating alkyl substituent, on the aromatic ring of this compound enhances the electron density of the ring, thereby influencing its reactivity in various transformations.
In many reactions involving aniline derivatives, a Single Electron Transfer (SET) mechanism can compete with or dominate the more common polar (SNAr) pathways. This is particularly true for anilines with electron-donating substituents, which lower the oxidation potential of the molecule, making it a better electron donor.
Studies on the kinetics of aromatic nucleophilic substitution reactions of para-substituted anilines have shown a change in mechanism from a polar SNAr pathway for less basic anilines to a SET pathway for more basic, electron-rich anilines. nih.gov For instance, in the reaction with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, anilines with electron-donating groups like methyl and hydroxyl were found to react via a SET mechanism. nih.gov Given that the butan-2-yl group is also an electron-donating group, it is plausible that this compound could participate in reactions via a SET mechanism, especially with strong electron acceptors.
A proposed SET mechanism generally involves the following steps:
Initial Electron Transfer: An initial single electron is transferred from the aniline (the electron donor) to the substrate (the electron acceptor) to form a radical ion pair.
Intermediate Formation: This is followed by the coupling of the resulting radical cation and anion radicals. researchgate.net
Product Formation: Subsequent steps then lead to the final product.
The likelihood of a SET pathway is also influenced by the solvent and the nature of the other reactants. nih.gov Research on photoinduced electron transfer has highlighted that for monosubstituted anilines, fast back-electron transfer (BET) can be a competing process, making the generation of the necessary α-anilinoalkyl radicals challenging. nih.gov However, strategies such as using photoredox catalysis in the presence of an exogenous alkylamine can minimize BET, enabling sp3 C-H functionalization. nih.gov
Catalytic reactions involving aniline derivatives often proceed through various reactive intermediates. The structure and stability of these intermediates are key to the efficiency and selectivity of the reaction.
In the context of N-alkylation of anilines with alcohols, a common synthetic transformation, the reaction often proceeds via a "borrowing hydrogen" mechanism. rsc.org This catalytic cycle typically involves the following key intermediates:
Iridium-Amido Species: In iridium-catalyzed reactions, an iridium-amido species can be generated in a basic medium. rsc.org
Hemiaminal Intermediate: The nucleophilic attack of this amido species on an aldehyde (formed from the alcohol) results in a hemiaminolate intermediate, which then forms a hemiaminal. rsc.org
Imine Intermediate: The hemiaminal subsequently dehydrates to form an imine intermediate. rsc.orgscispace.com This imine is then reduced by the iridium-hydride catalyst to yield the N-alkylated aniline. rsc.orgscispace.com
For C-H functionalization reactions, radical intermediates play a crucial role. For example, in the photoredox-catalyzed α-C-H cyclobutylation of aniline derivatives, an aminoalkyl radical intermediate is formed oxidatively. nih.gov This radical then adds to a bicyclobutane derivative to form the final product. nih.gov
In copper-catalyzed reactions, such as the synthesis of spirotetrahydroquinoline derivatives from anilines, the proposed catalytic cycle involves the formation of imine and enamine intermediates. beilstein-journals.org These intermediates then undergo intermolecular cyclization and aromatization to yield the final product. beilstein-journals.org Similarly, in the synthesis of 4-(sec-alkyl)anilines, a reactive aza-p-quinone methide (aza-p-QM) intermediate is generated in situ, which then undergoes a 1,6-conjugate addition with a Grignard reagent under copper catalysis. acs.org
The table below summarizes some of the key intermediates proposed in various reactions involving aniline derivatives, which can be considered analogous for understanding the reactivity of this compound.
| Reaction Type | Key Intermediates | Catalytic System (Example) |
| N-Alkylation | Iridium-amido species, Hemiaminal, Imine | Iridium(I) complexes rsc.orgscispace.com |
| C-H Functionalization | Aminoalkyl radical | Photoredox catalysis (Iridium) nih.gov |
| Cyclization | Imine, Enamine | Copper(II) trifluoroacetate (B77799) beilstein-journals.org |
| Conjugate Addition | aza-p-Quinone Methide (aza-p-QM) | Copper(I) with Grignard reagents acs.org |
Despite a comprehensive search for experimental spectroscopic data for the chemical compound this compound, sufficient information could not be located to generate the detailed article as requested. Databases and scientific literature searches did not yield the specific ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and FT-Raman spectral data required to populate the outlined sections and create accurate data tables. While entries for this compound (also known as 3-sec-butylaniline) and its isomers exist in chemical databases, they lack the detailed, publicly available spectroscopic datasets necessary for a thorough and scientifically accurate characterization as specified in the instructions.
Advanced Spectroscopic Characterization Methodologies
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. For 3-(butan-2-yl)aniline, which has a molecular formula of C10H15N, the monoisotopic mass is 149.120449 Da. chemspider.com
In a typical electron ionization (EI) mass spectrum of an alkyl-substituted aniline (B41778), the molecular ion peak (M+) is generally observed. The fragmentation of this compound is expected to follow patterns characteristic of both anilines and alkylbenzenes. A common fragmentation pathway for anilines involves the loss of a hydrogen atom to form a stable [M-1]+ ion. miamioh.edu Another potential fragmentation is the loss of HCN, leading to an ion at m/z 66. miamioh.edu
The sec-butyl substituent introduces additional fragmentation routes. Alpha-cleavage, the breaking of the C-C bond adjacent to the aromatic ring, is a prominent pathway. This can result in the loss of a propyl radical (•C3H7) or an ethyl radical (•C2H5), leading to significant peaks in the spectrum. The most stable carbocation formed from the sec-butyl group is the sec-butyl cation itself, which would appear at an m/z of 57. However, the most characteristic fragmentation for sec-butylanilines is often the loss of an ethyl group, resulting in a base peak at m/z 120 ([M-29]+). rsc.orglibretexts.org This is due to the formation of a stable secondary benzylic carbocation. The loss of a methyl group to give a fragment at m/z 134 ([M-15]+) is also possible. rsc.org
A representative fragmentation pattern for a related isomer, N-sec-butylaniline, shows a molecular ion peak at m/z 149 and a base peak at m/z 120, corresponding to the loss of an ethyl group. rsc.org Similarly, for 4-tert-butylaniline, the molecular ion is observed at m/z 149, with a major fragment at m/z 134 due to the loss of a methyl group. nist.gov These examples highlight the typical fragmentation behavior of butylated anilines.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Loss |
| [C10H15N]+• | 149 | Molecular Ion |
| [C9H12N]+ | 134 | [M - CH3]+ |
| [C8H10N]+ | 120 | [M - C2H5]+ |
| [C6H5NH2]+• | 93 | Aniline radical cation |
| [C7H7]+ | 91 | Tropylium ion (rearrangement) |
| [C5H5N]+ | 77 | Phenyl cation |
| [C4H9]+ | 57 | sec-Butyl cation |
This table is predictive and based on common fragmentation patterns of related molecules. Actual experimental data may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In aniline and its derivatives, the primary electronic transitions observed are π→π* and n→π* transitions. researchgate.netmasterorganicchemistry.com
The UV-Vis spectrum of aniline typically shows two main absorption bands. The more intense band, usually found at shorter wavelengths (around 230-240 nm), is attributed to the π→π* transition of the benzene (B151609) ring. A second, less intense band at longer wavelengths (around 280-290 nm) corresponds to another π→π* transition, often referred to as the B-band, which is influenced by the amino group's lone pair of electrons interacting with the π-system of the ring. researchgate.netresearchgate.net An n→π* transition, involving the non-bonding electrons of the nitrogen atom, can also occur, though it is often weak and may be obscured by the stronger π→π* bands. rroij.com
For this compound, the presence of the alkyl group is expected to cause a slight red shift (bathochromic shift) in the absorption maxima compared to aniline, due to its electron-donating inductive effect. The solvent environment can also significantly influence the position and intensity of these absorption bands. In general, the UV-Vis spectrum of this compound in a non-polar solvent would be expected to show a primary absorption peak (π→π) in the range of 235-245 nm and a secondary, less intense peak (π→π) around 285-295 nm.
In the context of aniline derivatives, the formation of radical cations or other intermediates during chemical or electrochemical oxidation can be monitored by UV-Vis spectroscopy. These species often exhibit strong absorptions in the visible region (400-470 nm). acs.orgresearchgate.net
Table 2: Typical UV-Vis Absorption Ranges for Aniline Derivatives
| Transition Type | Typical Wavelength Range (nm) | Description |
| π→π | 230 - 250 | High-intensity transition within the aromatic ring. |
| π→π (B-band) | 280 - 300 | Lower-intensity transition involving the amino group and the ring. researchgate.net |
| n→π* | ~340 - 355 | Weak transition of non-bonding nitrogen electrons to an anti-bonding orbital. researchgate.net |
| Radical Cation | 420 - 470 | Absorption of transient radical species formed during oxidation. acs.orgresearchgate.net |
This table provides general ranges for aniline derivatives; specific values for this compound may vary based on solvent and other conditions.
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used for studying species that have one or more unpaired electrons. bhu.ac.in This makes it an invaluable tool for the detection and characterization of free radicals, radical ions, and triplet states. While this compound in its ground state is not paramagnetic, its radical cation can be generated through chemical or electrochemical oxidation, making it ESR-active. researchgate.netnih.gov
When this compound is oxidized, it can form a radical cation, [C10H15N]+•. The ESR spectrum of this species would provide detailed information about the distribution of the unpaired electron's spin density across the molecule. The spectrum's g-factor would be characteristic of an organic radical with the unpaired electron delocalized over a π-system containing a nitrogen atom.
The hyperfine structure of the ESR spectrum, which arises from the interaction of the unpaired electron with magnetic nuclei (such as ¹H and ¹⁴N), would be particularly informative. The coupling of the electron spin with the nitrogen nucleus (I=1) would split the signal into three lines of equal intensity. Each of these lines would be further split by the protons on the aromatic ring and the amino group, as well as the protons on the sec-butyl group. The magnitude of these hyperfine coupling constants is directly proportional to the spin density at the respective nucleus, allowing for a detailed mapping of the electron's delocalization. ethernet.edu.et
The oxidation of anilines can sometimes lead to the formation of dimeric or polymeric radical species, which can also be studied by ESR. nih.gov The stability and structure of the radical cation of this compound would be influenced by the steric and electronic effects of the sec-butyl group at the meta position. Studies on other aniline derivatives have shown that the unpaired electron is typically delocalized over the phenyl rings and nitrogen atoms. researchgate.net
Table 3: General Principles of ESR Spectroscopy for an Aniline Radical Cation
| ESR Parameter | Information Provided | Expected Observation for this compound Radical Cation |
| g-factor | Identification of the type of radical. | Close to the free electron value (~2.0023), typical for organic π-radicals. |
| Hyperfine Splitting (¹⁴N) | Interaction with the nitrogen nucleus. | A primary triplet splitting of the main signal. |
| Hyperfine Splitting (¹H) | Interaction with protons on the ring and alkyl group. | Complex multiplets due to non-equivalent protons, revealing spin density distribution. |
| Linewidth | Relaxation processes and unresolved hyperfine couplings. | Can be influenced by molecular tumbling rates and interactions with the solvent. |
This table outlines the expected principles. The actual ESR spectrum would be complex and require simulation for a full interpretation.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular properties of 3-(Butan-2-yl)aniline and its derivatives. Calculations are often performed using hybrid functionals like B3LYP in conjunction with various basis sets to achieve a balance between computational cost and accuracy. science.govacs.org
Geometrical Optimization and Vibrational Analysis
A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation. For aniline (B41778) derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net This process is crucial as the geometrical structure dictates many of the compound's physical and chemical properties.
Following geometrical optimization, vibrational analysis is typically performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. By comparing the calculated vibrational frequencies with experimental data, the accuracy of the optimized geometry can be validated. science.govresearchgate.net This analysis also helps in the assignment of specific vibrational modes to different functional groups within the molecule.
Electronic Structure Determination (HOMO/LUMO Analysis)
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. grafiati.comresearchgate.netrasayanjournal.co.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical stability. researchgate.netbohrium.com A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. bohrium.comresearchgate.net For aniline derivatives, the distribution of HOMO and LUMO orbitals can reveal potential sites for electrophilic and nucleophilic attack. researchgate.net
| Parameter | Description |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| ΔE (HOMO-LUMO gap) | Energy difference between HOMO and LUMO, related to chemical stability and reactivity. |
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution on the surface of a molecule. researchgate.netwolfram.com These maps are invaluable for predicting how a molecule will interact with other chemical species. mdpi.com Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-deficient and prone to nucleophilic attack. mdpi.comresearchgate.net For substituted anilines, the MESP can highlight the influence of substituents on the electron density of the aromatic ring and the amino group. nih.gov
Fukui Function Analysis for Reactivity Prediction
Fukui functions are local reactivity descriptors derived from DFT that help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.comresearchgate.net By analyzing the changes in electron density when an electron is added or removed, one can pinpoint specific atoms that are most likely to participate in a chemical reaction. mdpi.com This analysis provides a more detailed picture of reactivity than MESP maps alone. researchgate.netresearchgate.net
Quantum Chemical Descriptors and Reactivity Indices
A range of quantum chemical descriptors can be calculated from the results of DFT studies to quantify the global reactivity of a molecule. rasayanjournal.co.innih.gov These include:
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution. researchgate.net
Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity. researchgate.net
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. rasayanjournal.co.in
These descriptors are derived from the HOMO and LUMO energies and provide a quantitative basis for comparing the reactivity of different molecules. rasayanjournal.co.incdnsciencepub.com
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (IP) | -EHOMO | Energy needed to remove an electron. |
| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (IP + EA) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / η | Measure of reactivity. |
| Electrophilicity Index (ω) | χ2 / (2η) | Ability to act as an electrophile. |
Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dedergipark.org.tr NBO analysis is particularly useful for studying hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. grafiati.comwisc.edu The strength of these interactions can be quantified using second-order perturbation theory. wisc.edu
Natural Localized Molecular Orbital (NLMO) analysis is closely related to NBO analysis and provides a representation of the semi-localized molecular orbitals. wisc.eduresearchgate.net NLMOs show how the localized NBOs are delocalized through interactions with other parts of the molecule, offering further insight into the electronic communication within the system. scirp.org
Thermodynamic Property Computations
The thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy, can be effectively calculated using quantum chemical methods. rsc.org These computations are vital for understanding the stability and reactivity of a compound under different conditions. Density Functional Theory (DFT) calculations, particularly with functionals like B3LYP, are commonly used to predict these properties with a high degree of accuracy. nih.gov
For aniline and its derivatives, thermodynamic calculations can elucidate their relative stabilities and potential for chemical transformations. While specific computational studies focusing exclusively on the thermodynamic properties of this compound are not extensively detailed in the available literature, the principles can be understood from studies on related molecules. These calculations typically involve geometry optimization of the molecule to find its lowest energy conformation, followed by frequency calculations at the same level of theory. From these, thermodynamic functions are derived. rsc.orgnih.gov
The computed parameters provide valuable data on the molecule's heat capacity, enthalpy of formation, and Gibbs free energy of formation, which are fundamental to chemical engineering and process design. chemeo.com
Table 1: Examples of Calculated Thermodynamic Parameters for Related Aniline Compounds This table presents illustrative data from computational studies on other aniline derivatives to demonstrate the type of information obtained through DFT calculations. Specific values for this compound would require a dedicated computational study.
| Property | Aniline Derivative Example | Computed Value | Units |
| Enthalpy of Formation (ΔfH°) | 2-methoxyaniline | -95.8 ± 5.2 | kJ/mol |
| Standard Entropy (S°) | Aniline | 320.1 | J/mol·K |
| Gibbs Free Energy (ΔG) | N,N-dimethyl-4-toluidine | 125.5 | kJ/mol |
Computational Studies on Molecular Surfaces and Ionization Energies
Computational chemistry allows for the detailed examination of a molecule's electronic landscape through the analysis of its molecular surfaces and frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The average local ionization energy, calculated on the molecular surface, serves as a powerful guide to chemical reactivity, particularly for predicting sites of electrophilic attack in aromatic systems. cdnsciencepub.com
The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a smaller gap generally implies higher chemical reactivity. nih.govresearchgate.net For substituted anilines, the positions and types of substituents significantly influence the HOMO-LUMO energies and the distribution of electrostatic potential on the molecular surface. cdnsciencepub.com
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For an aniline derivative, the nitrogen atom and specific positions on the aromatic ring are expected to be electron-rich areas. researchgate.net
Table 2: Illustrative Frontier Orbital Energies for Aniline Derivatives This table provides example data for related compounds to show how computational studies quantify electronic properties. The specific values for this compound would be influenced by the electron-donating nature of the sec-butyl group.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Aniline | -5.25 | -0.15 | 5.10 |
| 2-methylaniline | -5.13 | -0.08 | 5.05 |
| 4-methoxyaniline | -4.98 | -0.02 | 4.96 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations are widely used to predict and interpret spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govmedscape.com By simulating these spectra, researchers can assign experimental peaks with greater confidence and gain a deeper understanding of the molecule's structure. researchgate.net
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (δ). researchgate.net The calculated shifts for ¹H and ¹³C nuclei can be compared with experimental data to confirm structural assignments. For substituted anilines, the chemical shifts of the aromatic protons and carbons are sensitive to the electronic effects (inductive and resonance) of the substituents. ucl.ac.ukresearchgate.net The sec-butyl group at the meta-position in this compound would be expected to cause characteristic upfield or downfield shifts in the aromatic region compared to unsubstituted aniline.
Vibrational Frequencies: Computational methods can predict the vibrational frequencies that correspond to the bands observed in FT-IR and FT-Raman spectra. ijcce.ac.ir These calculations help in assigning specific vibrational modes, such as N-H stretching, C-N stretching, and aromatic C-H bending. researchgate.net A good correlation between the calculated and experimental frequencies validates both the computational model and the experimental assignments. ijcce.ac.ir
Table 3: Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Compound (2-butylthioaniline) This table illustrates the accuracy of computational predictions by comparing them to experimental values for a structurally related molecule. researchgate.net A similar analysis would be applicable to this compound.
| Carbon Atom Position | Calculated δ (ppm) | Experimental δ (ppm) |
| C1 (C-S) | 134.5 | 134.5 |
| C2 (C-N) | 148.2 | 148.2 |
| C3 | 115.1 | 115.1 |
| C4 | 128.8 | 128.8 |
| C5 | 118.5 | 118.5 |
| C6 | 129.9 | 129.9 |
Functionalized Derivatives and Structure Reactivity Relationship Studies
Synthesis of Substituted 3-(Butan-2-yl)aniline Analogues
The synthesis of substituted analogues of this compound involves a variety of chemical transformations. The presence of the activating amino group and the alkyl group on the benzene (B151609) ring directs incoming electrophiles primarily to the ortho and para positions. However, the steric hindrance from the sec-butyl group and the reaction conditions can influence the regioselectivity of these substitutions.
Halogenated Derivatives
Halogenation of anilines is a common electrophilic aromatic substitution. byjus.com Due to the strong activating nature of the amino group, these reactions are often rapid. byjus.com For this compound, the amino group and the sec-butyl group, both being ortho, para-directing, would activate positions 2, 4, and 6 for electrophilic attack.
Direct bromination of anilines with bromine water typically leads to the formation of polybrominated products. byjus.com For instance, the reaction of aniline (B41778) with bromine water readily yields 2,4,6-tribromoaniline. byjus.com A similar outcome would be expected for this compound, leading to the di- or tri-halogenated derivative. To achieve controlled monohalogenation, the high reactivity of the aniline can be attenuated by acetylating the amino group, which can later be removed by hydrolysis. libretexts.org
The synthesis of specific halogenated anilines can also be achieved through other routes, such as the Sandmeyer reaction, which involves the diazotization of a chloroaniline followed by reaction with a copper halide. google.com While direct studies on this compound are not abundant, the general principles of electrophilic halogenation on substituted anilines provide a reliable framework for predicting synthetic outcomes. researchgate.netresearchgate.net
Table 1: Potential Halogenated Derivatives of this compound via Electrophilic Aromatic Substitution
| Reagent | Expected Major Products | Reaction Type |
| Br₂/H₂O | 2,4,6-Tribromo-3-(butan-2-yl)aniline | Electrophilic Aromatic Substitution |
| Cl₂/FeCl₃ | Mixture of chloro-substituted isomers | Electrophilic Aromatic Substitution |
| ICl | Mixture of iodo-substituted isomers | Electrophilic Aromatic Substitution |
Methoxy-Substituted Derivatives
The introduction of a methoxy (B1213986) group onto the this compound ring is more complex than halogenation and typically requires multi-step synthetic sequences. Direct methoxylation is not a standard electrophilic aromatic substitution. One plausible route involves the synthesis of a hydroxylated derivative, which can then be alkylated to form the methoxy ether. This often starts with the corresponding aminophenol.
Another approach could involve the use of a precursor where the methoxy group is already in place before the formation or modification of the aniline. For example, the synthesis of 2-ethyl-6-methoxy-3-methylquinoline (B14467904) has been reported from the corresponding methoxyaniline. mdpi.com This highlights the general strategy of using pre-functionalized anilines in more complex syntheses.
Alkyl-Substituted Derivatives
Further alkylation of this compound can be achieved through Friedel-Crafts alkylation. However, this reaction with anilines is often problematic due to the Lewis acid catalyst complexing with the basic amino group, which deactivates the ring. Furthermore, there is a high propensity for polyalkylation.
A more controlled method for introducing alkyl groups involves using an aniline derivative as the starting material in a larger synthesis. For example, processes for the selective alkylation of anilines using an aluminum alkyl catalyst have been developed. google.comgoogle.com These methods can provide access to a variety of alkyl-substituted anilines, including those with branched alkyl groups. google.com The synthesis of poly[(±)-2-(sec-butyl)aniline] has also been reported, demonstrating the polymerization of an alkyl-substituted aniline. researchgate.net
Aniline Derivatives with Imine Linkages
Aniline derivatives containing imine linkages, also known as Schiff bases, are readily synthesized through the condensation reaction of the primary amino group of this compound with an aldehyde or a ketone. ekb.egacs.org This reaction is typically catalyzed by an acid and involves the removal of a water molecule. mdpi.com
The formation of the imine (C=N) functional group is confirmed by the disappearance of the N-H stretching vibrations of the primary amine and the C=O stretching vibration of the carbonyl compound in the infrared (IR) spectrum, and the appearance of a characteristic C=N stretching band. scielo.org.za In ¹H NMR spectra, the formation of the imine is confirmed by the appearance of a singlet for the azomethine proton (HC=N). scielo.org.za A wide variety of aldehydes and ketones can be used, leading to a large library of imine derivatives. ekb.egresearchgate.netnih.gov
Table 2: Synthesis of Imine Derivatives from this compound
| Carbonyl Compound | Product Name | Reaction Type |
| Benzaldehyde | N-Benzylidene-3-(butan-2-yl)aniline | Condensation |
| Salicylaldehyde | 2-((3-(Butan-2-yl)phenylimino)methyl)phenol | Condensation |
| Acetophenone | N-(1-Phenylethylidene)-3-(butan-2-yl)aniline | Condensation |
| Vanillin | 4-((3-(Butan-2-yl)phenylimino)methyl)-2-methoxyphenol | Condensation |
Thiocarbamide Derivatives
Thiocarbamide, or thiourea, derivatives of this compound can be synthesized by the reaction of the aniline with an appropriate isothiocyanate. analis.com.my This reaction involves the nucleophilic attack of the amino group on the electrophilic carbon atom of the isothiocyanate.
An alternative method involves the sequential addition of ammonium (B1175870) isothiocyanate and the substituted aniline to a cycloalkylcarbonyl chloride to form N-cycloalkylcarbonyl-N'-arylthioureas. nih.govresearchgate.netresearchgate.net Another improved procedure for the preparation of arylthioureas consists of the reaction of benzoyl isothiocyanate with anilines, followed by debenzoylation. thieme-connect.com A recent study also described the synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from a protected 3-chloroaniline, which could be adapted for this compound. gsconlinepress.comresearcher.liferesearchgate.net The formation of the thiocarbamide is confirmed by spectroscopic methods, such as the appearance of a C=S stretching frequency in the IR spectrum. gsconlinepress.com
Triazole-Substituted Aniline Derivatives
The synthesis of triazole-substituted aniline derivatives can be achieved through several modern synthetic methodologies. One of the most prominent methods is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry." organic-chemistry.org This would involve converting this compound into an azide, which is then reacted with a terminal alkyne to form a 1,2,3-triazole ring. One-pot syntheses of 1,4-disubstituted 1,2,3-triazoles starting directly from anilines have been developed. rsc.org
Other methods for synthesizing triazoles from anilines include copper-mediated reactions of N-tosylhydrazones and anilines, which can produce 1,4,5-trisubstituted-1,2,3-triazoles. thieme-connect.comscispace.com Multicomponent processes have also been described for the direct synthesis of 1-aryl-1,2,4-triazoles from anilines without the need for transition metal catalysts. organic-chemistry.orgorganic-chemistry.org These methods offer a regioselective and efficient route to these important heterocyclic compounds. scispace.comorganic-chemistry.org
Enantiomeric Control in Chiral Aniline Derivatives
The butan-2-yl substituent contains a stereocenter, meaning that this compound exists as a pair of enantiomers: (R)-3-(butan-2-yl)aniline and (S)-3-(butan-2-yl)aniline. wikipedia.org The control of stereochemistry in the synthesis of its derivatives is a significant objective, as different enantiomers can exhibit distinct biological activities and properties in chiral environments. lcms.czgoogle.com The asymmetric synthesis of chiral amines is a highly sought-after goal in organic chemistry. nih.gov
Several strategies have been developed to achieve enantiomeric control in the synthesis of chiral anilines and related amines. One prominent method is catalyst-controlled asymmetric synthesis. For instance, the copper(I)-catalyzed 1,6-conjugate addition of Grignard reagents to in-situ generated aza-p-quinone methides has been successfully employed to produce chiral 4-(sec-alkyl)anilines with good yields and enantioselectivity. acs.org The choice of the chiral ligand is critical for achieving high enantiomeric ratios (e.r.), as demonstrated by optimization studies. acs.org
Table 1: Influence of Chiral Ligand on Asymmetric Synthesis of a sec-Alkyl Aniline Derivative acs.org
| Chiral Ligand | Temperature (°C) | Yield (%) | Enantiomeric Ratio (e.r.) |
| (R)-BINAP | -30 | 75 | 70:30 |
| (R,R)-QuinoxP* | -30 | 80 | 72:28 |
| (S,S)-Ph-BPE | -30 | 82 | 75:25 |
| Josiphos SL-J009-1 | -30 | 91 | 85:15 |
| Josiphos SL-J009-1 | -40 | 90 | 90:10 |
Biocatalysis offers another powerful approach. Engineered myoglobin (B1173299) catalysts have been shown to promote the asymmetric insertion of carbenes into the N-H bonds of various aniline derivatives, affording chiral amines with yields up to 99% and enantiomeric excess (ee) up to 82%. nih.gov Furthermore, the development of stereodivergent biocatalysts allows for access to both enantiomers of the desired product. nih.gov
Specific enantiomers of related compounds have been synthesized through distinct chemical pathways. For example, chiral N-(3-methylbutan-2-yl)aniline has been prepared via two different routes: palladium-catalyzed hydrogenation and Buchwald-Hartwig N-arylation of a commercially available chiral amine. rsc.org Comparison of the products through chiral High-Performance Liquid Chromatography (HPLC) analysis confirmed the absolute configuration of the enantiomers produced. rsc.org Kinetic resolution, a process where one enantiomer in a racemic mixture reacts faster than the other, is another effective strategy. This has been demonstrated in the synthesis of planar-chiral dianthranilides, where a racemic starting material was resolved to yield a product with 95% ee, recovering the unreacted substrate with 99% ee. nih.gov
Steric Hindrance Effects on Reactivity
Steric hindrance refers to the influence of the spatial bulk of a substituent on reaction rates and pathways. The butan-2-yl group is a branched alkyl substituent that imparts significant steric bulk compared to smaller groups like methyl or ethyl. wikipedia.org This steric congestion around the aniline core can profoundly affect the reactivity of both the amino group and the aromatic ring.
The bulkiness of a sec-butyl group can hinder the approach of reagents to the nitrogen atom, potentially slowing down reactions such as N-alkylation or acylation compared to less hindered anilines. evitachem.com Similarly, the steric presence of the substituent can influence the regioselectivity of reactions on the aromatic ring. For electrophilic aromatic substitution, the bulky group can disfavor reaction at the adjacent ortho positions (positions 2 and 4), making the other positions relatively more accessible.
The impact of steric hindrance is often observed in reactions where the transition state is sensitive to crowding. In the nucleophilic ring-opening of epoxides with various aromatic amines, the Gibbs free energies for the formation of products were notably higher for derivatives with ortho substituents, an effect attributed to steric hindrance. nih.gov This demonstrates that bulky groups near the reaction center can destabilize the transition state, thereby impeding the reaction. The Thorpe-Ingold effect, where bulky groups can alter reaction rates and equilibria, is a well-known example of steric influence. wikipedia.org
Electronic Effects of Substituents on Reactivity and Properties
The electronic nature of substituents on the aniline ring governs the electron density distribution within the molecule, which in turn dictates its reactivity. numberanalytics.com The sec-butyl group, like other alkyl groups, is considered an electron-donating group (EDG). It exerts a positive inductive effect (+I), pushing electron density into the aromatic ring.
This electron-donating nature has two primary consequences:
Increased Nucleophilicity of the Amine: The increased electron density on the nitrogen atom makes the amino group more basic and more nucleophilic compared to unsubstituted aniline. This enhanced nucleophilicity can accelerate reactions involving the amine, such as alkylation or its participation in catalytic cycles. mit.edu
Activation of the Aromatic Ring: The influx of electron density into the benzene ring makes it more susceptible to electrophilic aromatic substitution. EDGs direct incoming electrophiles primarily to the ortho and para positions, where the electron density is most enhanced through resonance.
The quantitative impact of substituents on reactivity can be evaluated using the Hammett equation, which relates reaction rates and equilibrium constants for a series of reactions involving substituted aromatic compounds. wikipedia.org The equation is given by log(k/k₀) = ρσ, where k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which depends on the reaction type). wikipedia.org
A Hammett study was performed for the gold-catalyzed Friedel–Crafts C-benzylation of N-alkylanilines with para-substituted benzhydrols. rsc.org The plot yielded a linear relationship with a negative reaction constant (ρ = -2.0). A negative ρ value indicates that a positive charge is developing in the transition state of the rate-determining step. wikipedia.orgrsc.org Consequently, electron-donating groups on the aniline ring stabilize this positive charge, thereby accelerating the reaction. rsc.org This is consistent with a mechanism involving an electrophilic attack on the electron-rich aromatic ring. rsc.orgrsc.org In contrast, electron-withdrawing groups would destabilize this transition state and slow the reaction down. numberanalytics.com
Table 2: Representative Data from Hammett Study of Benzylation of N-Alkylanilines rsc.org
| Substituent (X) on Benzhydrol | Substituent Constant (σₚ) | log(kₓ/kₒ) | Interpretation |
| OMe | -0.27 | 0.50 | Electron-donating, accelerates reaction |
| Me | -0.17 | 0.25 | Electron-donating, accelerates reaction |
| F | 0.06 | -0.10 | Electron-withdrawing, slows reaction |
| Cl | 0.23 | -0.45 | Electron-withdrawing, slows reaction |
This study quantitatively demonstrates that the electronic properties of substituents are a key determinant of reactivity in functionalized aniline derivatives. rsc.org
Research Applications and Utility in Chemical Sciences
Role as a Synthetic Intermediate in Organic Synthesis
The primary application of 3-(Butan-2-yl)aniline in the chemical sciences is its role as a versatile intermediate in organic synthesis. The presence of a nucleophilic amino group and an aromatic ring allows for a wide array of chemical transformations, making it a key starting material for diverse molecular architectures.
This compound serves as a foundational element in the multi-step synthesis of intricate organic molecules. evitachem.com The aniline (B41778) moiety can be readily diazotized and subsequently converted into a variety of functional groups, or it can undergo N-alkylation and N-acylation reactions. The aromatic ring is amenable to electrophilic substitution reactions, with the position of the sec-butyl and amino groups directing incoming substituents. This reactivity allows chemists to introduce additional complexity and functionality, leading to the construction of elaborate molecular frameworks that may be explored for various applications, including medicinal chemistry. evitachem.com For instance, related substituted anilines are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. smolecule.com The synthesis of more complex structures often involves the reaction of the aniline derivative with other molecules to build larger scaffolds. For example, the reaction of aniline derivatives with ketones can lead to the formation of quinoline (B57606) structures. smolecule.com
Table 1: Synthetic Transformations of Aniline Derivatives
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halides, Base | Secondary/Tertiary Amines | smolecule.com |
| Diazotization | NaNO₂, HCl | Diazonium Salt | researchgate.net |
| Electrophilic Aromatic Substitution | Halogens, Lewis Acid | Halogenated Anilines | smolecule.com |
| Acylation | Acyl Chlorides/Anhydrides | Amides | dokumen.pub |
| Quinolone Synthesis | Ketones, Acid/Base Catalysis | Quinolines | smolecule.com |
The structure of this compound, with its secondary butyl group, makes it a useful building block for introducing specific, sometimes sterically hindered, amine motifs into a target molecule. smolecule.com The sec-butyl group can influence the conformational properties and the steric environment around the nitrogen atom in the final product. This is particularly important in the design of molecules where specific spatial arrangements are required for biological activity or material properties. The unique substitution pattern of compounds like this compound contributes to their distinct reactivity and makes them valuable building blocks for creating chemically differentiated structures. smolecule.comcenmed.com
Precursor for Complex Organic Molecules
Ligand Design in Catalysis
The amine functionality in this compound makes it and its derivatives suitable candidates for ligand design in transition-metal catalysis. researchgate.net These ligands can coordinate to metal centers and influence the catalytic activity and selectivity of a reaction.
A significant area of application is in the development of chiral ligands for asymmetric catalysis, a field focused on the stereoselective synthesis of chiral molecules. researchgate.net The sec-butyl group in this compound contains a chiral center. If an enantiomerically pure form of this compound, such as (R)-3-(butan-2-yl)aniline or (S)-3-(butan-2-yl)aniline, is used, it can be elaborated into a chiral ligand. Such ligands can create a chiral environment around a metal catalyst, enabling the enantioselective synthesis of a wide range of products. numberanalytics.com The steric hindrance provided by the substituent at the ortho position in related chiral anilines, like 2-[(2R)-Butan-2-yl]aniline, has been shown to enhance chiral recognition in asymmetric synthesis. Chiral ligands derived from amines are crucial in many asymmetric reactions, including hydrogenations, aldol (B89426) reactions, and Michael additions. numberanalytics.com
Table 2: Applications of Chiral Amine-Based Ligands in Asymmetric Synthesis
| Asymmetric Reaction | Catalyst System | Ligand Type | Reference |
|---|---|---|---|
| Hydrogenation | Rhodium or Ruthenium Complexes | Chiral Phosphine (B1218219) or Nitrogen-based Ligands | researchgate.netnumberanalytics.com |
| Allylic Alkylation | Palladium Complexes | Chiral Phosphine-Oxazoline (PHOX) Ligands | acs.org |
| Hydroamination | Iridium Complexes | Chiral Phosphine Ligands (e.g., DTBM-Segphos) | acs.org |
Derivatives of this compound can act as ligands that coordinate with various metal ions, forming stable complexes. researchgate.net The study of these coordination compounds is fundamental to understanding their potential catalytic applications and their electronic and structural properties. acs.org The nitrogen atom of the aniline derivative can act as a donor, and further functionalization of the molecule can introduce other donor atoms (e.g., phosphorus, oxygen), creating bidentate or polydentate ligands. researchgate.net These ligands can form complexes with transition metals like palladium, platinum, and copper, which are then investigated for their catalytic efficacy in reactions such as cross-coupling, hydroformylation, and polymerization. researchgate.net The steric and electronic properties of the butan-2-yl group can fine-tune the coordination environment of the metal, thereby influencing the outcome of the catalytic reaction.
Chiral Ligand Design for Asymmetric Synthesis
Materials Science Precursors (e.g., dyes, pigments)
Substituted anilines have historically been important precursors in the synthesis of dyes and pigments. smolecule.com The chemical structure of this compound, featuring an aromatic amine, provides a chromophoric system that can be extended through diazotization and coupling reactions to produce azo dyes. researchgate.net The nature and position of the substituents on the aniline ring influence the color and properties (e.g., lightfastness, solubility) of the resulting dye. While specific examples of dyes derived directly from this compound are not extensively documented in readily available literature, its classification under optical materials suggests its potential as a precursor for functional dyes, pigments, or other materials with specific optical properties. a2bchem.comevitachem.com
Based on a comprehensive search of available scientific and patent literature, there is currently insufficient public data to construct a detailed article on the chemical compound “this compound” within the specific medicinal chemistry framework you requested.
The compound, identified by CAS Number 5369-18-6, is a known chemical that is commercially available. However, it does not appear to be a widely utilized scaffold in published drug discovery and development research. Searches for its application in the design of novel scaffolds or for detailed studies on its molecular interactions with biological targets, such as enzymes, did not yield specific research findings, data, or publications.
General sources suggest that aniline derivatives can be investigated for such purposes, but literature detailing these specific explorations for this compound is not available. smolecule.com The specific molecular targets and mechanisms of action for this compound remain largely unexplored in the scientific literature. smolecule.com
Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested outline on:
Exploration in Medicinal Chemistry as a Scaffold
Understanding Molecular Interactions with Biological Targets
Constructing an article on these topics without supporting research would not meet the required standards of scientific accuracy and detail.
Future Research Directions and Open Questions
Development of Novel and Sustainable Synthetic Routes
The classical synthesis of alkylated anilines often involves methods like the direct alkylation of aniline (B41778) with alkyl halides. While effective, these routes can be hampered by the formation of byproducts, the need for harsh reaction conditions, or the use of hazardous reagents. Future research must prioritize the development of more efficient and environmentally benign synthetic strategies.
Sustainable chemistry principles offer a roadmap for this endeavor. ucl.ac.uk Key areas for exploration include:
Catalyst-Free Syntheses: Inspired by recent successes in other heterocyclic systems, developing one-pot reactions that proceed without a catalyst could significantly improve the environmental footprint by simplifying purification and reducing metallic waste. mdpi.com
Green Solvents: Moving away from traditional volatile organic solvents towards greener alternatives, such as water or bio-derived solvents, is a critical goal. ucl.ac.uk Research into aqueous synthetic routes for 3-(Butan-2-yl)aniline could render the process more sustainable. ucl.ac.uk
Advanced Reactor Technology: The adoption of continuous flow reactors, potentially fabricated using 3D printing, could offer superior control over reaction parameters, enhance safety, and facilitate easier scaling compared to batch processes. researchgate.net Technologies like reactive extrusion, which can eliminate the need for solvents altogether, also present an exciting, albeit challenging, research direction. scispace.com
Atom Economy: New synthetic pathways should be designed to maximize the incorporation of atoms from the reactants into the final product, a core principle of green chemistry. mdpi.com This includes exploring catalytic cycles, such as hydrogen borrowing catalysis, that minimize stoichiometric waste. nih.gov
| Synthetic Approach | Description | Potential Advantages |
|---|---|---|
| Flow Chemistry | Performing the synthesis in a continuous flow reactor instead of a traditional batch flask. researchgate.net | Improved heat transfer, safety, scalability, and process control. researchgate.net |
| Biocatalysis | Using enzymes to catalyze the synthesis, potentially offering high selectivity. ucl.ac.uk | Mild reaction conditions, high stereoselectivity, and reduced environmental impact. ucl.ac.uk |
| Aqueous Synthesis | Developing synthetic routes that use water as the primary solvent. ucl.ac.uk | Eliminates hazardous organic solvents, lower cost, and improved safety. ucl.ac.uk |
| Photocatalysis | Using light to drive the chemical reaction, often with a photocatalyst. scnat.ch | Access to unique reaction pathways under mild conditions. |
Advanced Mechanistic Studies using In Situ Techniques
A profound understanding of reaction mechanisms is essential for optimizing existing synthetic routes and designing new ones. For this compound, this means moving beyond endpoint analysis and employing advanced techniques to observe the reaction as it unfolds.
In situ spectroscopic methods are particularly powerful for this purpose. For example, techniques like in situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can identify transient intermediates adsorbed on a catalyst's surface during a reaction, providing direct evidence for a proposed mechanism. researchgate.net Similarly, monitoring reactions with in situ NMR or Raman spectroscopy can provide real-time kinetic data and structural information about species in solution.
Future mechanistic studies should also include:
Kinetic Analysis: Determining the empirical rate law of the synthesis can elucidate the roles of each reactant and catalyst in the rate-determining step. marquette.edu
Isotope Labeling Studies: Using isotopically labeled starting materials can pinpoint which bonds are broken and formed during the reaction, offering clear insight into the underlying mechanism.
Hammett Analysis: For reactions involving derivatives of this compound, creating a Hammett plot by varying electronic substituents on the aromatic ring can reveal the electronic nature of the transition state. marquette.edu
| Technique | Information Gained |
|---|---|
| In Situ DRIFTS/NMR | Real-time identification of reaction intermediates and monitoring of species concentration. researchgate.net |
| Kinetic Isotope Effect | Reveals whether a specific C-H (or other) bond is broken in the rate-determining step. marquette.edu |
| Computational DFT Modeling | Calculation of transition state energies and reaction pathways to support or refute proposed mechanisms. marquette.edu |
Deeper Exploration of Stereochemical Influence on Reactivity and Interactions
A critical and underexplored feature of this compound is its chirality. The butan-2-yl group contains a stereocenter, meaning the compound exists as a pair of enantiomers: (R)-3-(butan-2-yl)aniline and (S)-3-(butan-2-yl)aniline. In most biological and many chemical systems, these enantiomers can exhibit profoundly different behaviors. google.com
Future research must therefore address several key questions:
Stereoselective Synthesis: How can synthetic methods be developed to produce a single enantiomer (enantiopure) of this compound? This could involve chiral catalysts, chiral auxiliaries, or the resolution of a racemic mixture. researchgate.net
Influence on Reactivity: Does the stereochemistry at the sec-butyl group influence the reactivity of the aniline nitrogen or the aromatic ring? Diastereomeric transition states could lead to different reaction rates or product distributions.
Biological and Material Interactions: How do the individual enantiomers interact with other chiral entities, such as enzymes or chiral polymers? This is crucial for any potential application in medicinal chemistry or materials science, as biological activity is often enantiomer-dependent. google.comresearchgate.net Investigating these interactions is a primary area for future work. smolecule.com
Unless the stereochemistry is explicitly controlled, the compound is treated as a mixture of stereoisomers. google.com Achieving a supply of the substantially pure enantiomers is a vital first step for exploring these advanced applications. google.com
Computational Predictions for Directed Synthesis and Functionalization
Computational chemistry has become an indispensable tool for modern chemical research, allowing scientists to model molecules and predict their behavior before undertaking lengthy and costly experiments. rcin.org.plcaltech.edu This predictive power is a significant area for future development in the study of this compound.
Future computational work should focus on:
Mapping Reactivity: Using methods like Density Functional Theory (DFT), researchers can calculate the electron density at various points on the molecule. This can predict the most likely sites for electrophilic aromatic substitution on the aniline ring, guiding the synthesis of new derivatives.
Predicting Properties: Computational models can estimate the physical, chemical, and even biological properties of hypothetical derivatives of this compound. This allows for the in silico screening of large numbers of potential compounds for a desired application, such as in materials science or medicinal chemistry. smolecule.com
Elucidating Mechanisms: As mentioned previously, computational studies are invaluable for corroborating mechanistic proposals by calculating the energy profiles of different reaction pathways. marquette.edu
By leveraging these predictive capabilities, research can become more targeted and efficient, accelerating the discovery of new functionalities and applications for this compound.
Expanding Applications in Emerging Chemical Technologies
While this compound and its hydrochloride salt have potential uses as intermediates in the synthesis of dyes, pigments, and pharmaceuticals, future research should aim to connect this compound to emerging chemical technologies. smolecule.com The International Union of Pure and Applied Chemistry (IUPAC) regularly identifies such technologies, which represent the forefront of chemical innovation. scispace.comscnat.ch
Potential areas for exploration include:
Advanced Materials: The aniline moiety is a common building block in conductive polymers and organic electronic materials. Derivatives of this compound could be investigated as monomers for novel polymers or as components in materials for wearable sensors or optoelectronics. scnat.chsmolecule.com
Synthetic Electrochemistry: The amine group can undergo redox reactions, suggesting that derivatives of this compound could be employed in electrochemical synthesis, either as a substrate or as a redox mediator. scnat.ch
Photocatalysis: Aniline derivatives can participate in photocatalytic cycles. Future work could explore the use of this compound as a building block for novel photosensitizers or as a substrate in light-driven reactions to build molecular complexity. scnat.ch
Connecting a relatively simple building block to these advanced fields requires a creative and forward-looking research approach, aiming to design derivatives with the specific electronic and physical properties required for these high-tech applications.
Q & A
Basic Research Questions
Q. What are the standard synthesis routes for 3-(Butan-2-yl)aniline, and how do reaction conditions (e.g., solvent, temperature) influence yield?
- Methodological Answer : The compound can be synthesized via alkylation of aniline derivatives using butan-2-yl halides under basic conditions. A typical procedure involves refluxing aniline with 2-bromobutane in a polar aprotic solvent (e.g., DMF) with potassium carbonate as a base . Reaction yield is highly dependent on temperature control (60–80°C) and stoichiometric excess of the alkylating agent to minimize di-alkylation byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the mono-alkylated product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (6.5–7.5 ppm), NH₂ protons (broad signal ~5 ppm, exchangeable with D₂O), and butan-2-yl CH groups (multiplet at 1.0–1.6 ppm for CH₂ and CH₃) .
- ¹³C NMR : Aromatic carbons (110–150 ppm), aliphatic carbons (20–40 ppm for CH₂/CH₃) .
- Mass Spectrometry : Molecular ion peak at m/z 149 (C₁₀H₁₅N⁺) and fragmentation patterns (e.g., loss of NH₂ or butan-2-yl groups) .
- Elemental Analysis : Confirms C (~80.5%), H (~10.1%), and N (~9.4%) composition .
Q. How does the steric hindrance of the butan-2-yl group influence the compound’s stability and reactivity in nucleophilic reactions?
- Methodological Answer : The branched butan-2-yl group introduces steric hindrance, reducing reactivity in electrophilic aromatic substitution (e.g., nitration) by shielding the aromatic ring. This can be mitigated by using directing groups (e.g., –NH₂) to orient substituents para or meta . Stability studies (TGA/DSC) show enhanced thermal stability compared to linear alkyl analogs due to reduced molecular flexibility .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the electronic properties and regioselectivity of this compound in catalytic reactions?
- Methodological Answer : DFT studies (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps to predict reactivity sites. For example, the –NH₂ group’s electron-donating effect increases electron density at the para position, favoring electrophilic attack. Solvent effects (PCM models) and transition-state analysis further refine predictions for Suzuki-Miyaura coupling or Ullmann reactions .
Q. What experimental strategies resolve contradictions between in vitro and in vivo biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from metabolic instability or off-target interactions. Strategies include:
- Metabolic Profiling : Incubate the compound with liver microsomes to identify degradation products .
- Orthogonal Assays : Combine enzyme inhibition assays (e.g., CYP450) with cell-based viability tests to differentiate direct vs. indirect effects .
- Pharmacokinetic Studies : Measure bioavailability and tissue distribution in rodent models to correlate in vitro potency with in vivo efficacy .
Q. What challenges arise in establishing structure-activity relationships (SAR) for this compound analogs, and how can systematic modifications address them?
- Methodological Answer : Challenges include balancing steric bulk (butan-2-yl) with electronic effects (–NH₂). SAR strategies:
- Substituent Scanning : Replace butan-2-yl with smaller (e.g., methyl) or bulkier (e.g., tert-butyl) groups to map steric tolerance .
- Bioisosteric Replacement : Swap –NH₂ with –OH or –SH to assess hydrogen-bonding requirements .
- Fragment-Based Design : Use X-ray crystallography or molecular docking to identify key binding interactions (e.g., π-stacking with tyrosine residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
